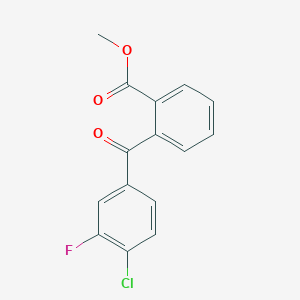

Methyl 2-(4-chloro-3-fluorobenzoyl)benzoate

CAS No.:

Cat. No.: VC13549186

Molecular Formula: C15H10ClFO3

Molecular Weight: 292.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H10ClFO3 |

|---|---|

| Molecular Weight | 292.69 g/mol |

| IUPAC Name | methyl 2-(4-chloro-3-fluorobenzoyl)benzoate |

| Standard InChI | InChI=1S/C15H10ClFO3/c1-20-15(19)11-5-3-2-4-10(11)14(18)9-6-7-12(16)13(17)8-9/h2-8H,1H3 |

| Standard InChI Key | KOGLMOJRUHDESU-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)F |

| Canonical SMILES | COC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)F |

Introduction

Structural and Molecular Characteristics

Chemical Identity

Methyl 2-(4-chloro-3-fluorobenzoyl)benzoate (IUPAC name: methyl 2-[(4-chloro-3-fluorophenyl)carbonyl]benzoate) is a diaryl ketone ester with the molecular formula C₁₅H₁₀ClFO₃ and a molecular weight of 292.69 g/mol. Its structure comprises:

-

A methyl benzoate backbone with esterification at the carboxyl group.

-

A 4-chloro-3-fluorobenzoyl moiety attached to the ortho position (C2) of the benzoate ring.

The presence of electron-withdrawing substituents (Cl and F) on the benzoyl group enhances the compound’s stability and influences its reactivity in subsequent synthetic transformations .

Spectroscopic Data

While experimental spectral data for this specific compound is unavailable, analogous structures provide insights:

-

IR Spectroscopy: Expected peaks include C=O stretches at ~1,720 cm⁻¹ (ester) and ~1,680 cm⁻¹ (ketone), aromatic C-H stretches at ~3,050 cm⁻¹, and C-Cl/C-F vibrations at ~750 cm⁻¹ and ~1,100 cm⁻¹, respectively .

-

NMR: The methyl ester group would appear as a singlet at ~3.9 ppm (¹H) and ~52 ppm (¹³C). Aromatic protons adjacent to electron-withdrawing groups would resonate downfield (~7.5–8.5 ppm).

Synthesis and Manufacturing

Synthetic Routes

The synthesis of methyl 2-(4-chloro-3-fluorobenzoyl)benzoate can be achieved through two primary pathways:

Route 1: Esterification of 2-(4-Chloro-3-fluorobenzoyl)benzoic Acid

-

Acid Chloride Formation: React 2-(4-chloro-3-fluorobenzoyl)benzoic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

-

Esterification: Treat the acid chloride with methanol in the presence of a base (e.g., triethylamine) to yield the methyl ester .

Route 2: Friedel-Crafts Acylation

-

Acylation: React methyl 2-bromobenzoate with 4-chloro-3-fluorobenzoyl chloride under Friedel-Crafts conditions (AlCl₃ catalyst) to introduce the benzoyl group .

Industrial-Scale Production

Industrial synthesis emphasizes cost efficiency and scalability:

-

Continuous Flow Reactors: Enhance reaction control and yield for acid chloride formation and esterification steps.

-

Catalyst Recycling: Recover AlCl₃ or triethylamine to reduce waste.

Table 1: Optimization Parameters for Synthesis

| Parameter | Route 1 (Esterification) | Route 2 (Friedel-Crafts) |

|---|---|---|

| Yield | 65–75% | 50–60% |

| Reaction Time | 4–6 hours | 8–12 hours |

| Temperature | 25–40°C | 80–100°C |

| Catalyst | Triethylamine | AlCl₃ |

Physicochemical Properties

Thermal and Physical Properties

Data extrapolated from structurally similar compounds (e.g., methyl 2-fluorobenzoate and 2-(4-chloro-3-fluorobenzoyl)benzoic acid ):

| Property | Value |

|---|---|

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | ~480°C (estimated) |

| Melting Point | 120–125°C (predicted) |

| Flash Point | >93°C (closed cup) |

| LogP (Partition Coeff.) | 3.2 (indicative of moderate lipophilicity) |

Solubility

-

Polar Solvents: Soluble in DMF, DMSO, and acetone.

-

Non-Polar Solvents: Poorly soluble in hexane or ether.

-

Aqueous Solubility: <0.1 mg/mL at 25°C due to hydrophobic aromatic groups .

Applications in Scientific Research

Pharmaceutical Intermediate

Methyl 2-(4-chloro-3-fluorobenzoyl)benzoate is a precursor in the synthesis of bioactive molecules:

-

Anticancer Agents: Analogous quinolinone derivatives exhibit IC₅₀ values of 5–10 µM against breast cancer cell lines.

-

Antimicrobials: Fluorinated aromatics enhance membrane penetration and target binding .

Materials Science

-

Liquid Crystals: The rigid aromatic core and halogen substituents promote mesophase stability.

-

Polymer Additives: Improves thermal resistance in polyesters and polyamides.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume